molecular formula C19H15ClN4O3S B2445023 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 391866-32-3

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2445023
CAS No.: 391866-32-3
M. Wt: 414.86
InChI Key: CTAXGHGHYHPUHJ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H15ClN4O3S and its molecular weight is 414.86. The purity is usually 95%.
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Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H15ClN4O3SC_{21}H_{15}ClN_{4}O_{3}S with a molecular weight of approximately 438.9 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety linked to a benzamide, which is believed to contribute to its biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC21H15ClN4O3SC_{21}H_{15}ClN_{4}O_{3}S
Molecular Weight438.9 g/mol
Melting PointNot available
Boiling PointNot available

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit potent antitumor effects. These compounds have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations and other receptor tyrosine kinases (RTKs) involved in tumor progression. The thieno[3,4-c]pyrazole structure enhances the compound's ability to bind to these targets effectively, leading to decreased proliferation of cancer cells in vitro and in vivo .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is crucial for potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thieno[3,4-c]pyrazole core or alterations in substituents on the benzamide can significantly influence its efficacy and specificity towards biological targets. For instance, the introduction of different halogen groups or functional moieties can enhance binding affinity and selectivity .

Case Study 1: Antitumor Efficacy

In a recent study published in Cancer Research, researchers evaluated a series of thieno[3,4-c]pyrazole derivatives, including our compound, against various cancer cell lines. The results demonstrated an IC50 value of approximately 50 µM against A375 melanoma cells, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Zhang et al. (2020) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The treatment group exhibited a significant reduction in edema and inflammatory markers compared to controls, supporting its potential use in treating inflammatory disorders .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXGHGHYHPUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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